REACTION_CXSMILES
|
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=O)[C:2]1=O.[OH-:12].[Na+].[N:14]([O-])=O.[Na+].OS(O)(=O)=O.[OH2:23].O.[Sn](Cl)Cl>O.Cl>[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4]([C:2]([OH:23])=[O:12])=[N:14]1 |f:1.2,3.4,6.7.8|
|
Name
|
|
Quantity
|
4.69 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
36.7 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
58 mL
|
Type
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solvent
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
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CUSTOM
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Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
added dropwise to the reaction mixture in such a way that the dropper
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Type
|
STIRRING
|
Details
|
Stirring
|
Type
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STIRRING
|
Details
|
The reaction mixture was stirred for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the orange solid was filtered
|
Type
|
TEMPERATURE
|
Details
|
then heated in H2O at 100° C
|
Type
|
CUSTOM
|
Details
|
The insoluble solids were removed by filtration
|
Type
|
CUSTOM
|
Details
|
the product crystallised from the solution
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
N1N=C(C2=CC=CC=C12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 31.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |